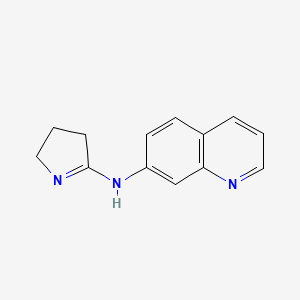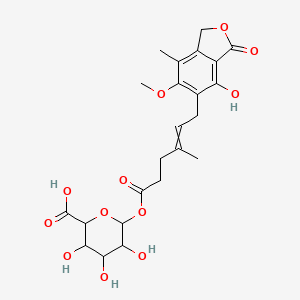
Mycophenolic acid acyl-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycophenolic acid acyl-β-D-glucuronide is a metabolite of mycophenolic acid, which is widely used as an immunosuppressant in organ transplantation. This compound is formed through the glucuronidation of mycophenolic acid, a process that enhances its solubility and facilitates its excretion from the body . Mycophenolic acid acyl-β-D-glucuronide is known for its pharmacological activity and plays a crucial role in the metabolism and therapeutic effects of mycophenolic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid acyl-β-D-glucuronide involves the enzymatic glucuronidation of mycophenolic acid. This process is typically carried out using uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to mycophenolic acid . The reaction conditions generally include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods: Industrial production of mycophenolic acid acyl-β-D-glucuronide follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Mycophenolic acid acyl-β-D-glucuronide undergoes several chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the release of mycophenolic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Conjugation: Besides glucuronidation, mycophenolic acid can also undergo conjugation with other molecules, such as sulfate.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conjugation: Enzymatic reactions using specific transferases and co-factors.
Major Products Formed:
Hydrolysis: Mycophenolic acid.
Oxidation: Various oxidative metabolites.
Conjugation: Sulfate conjugates.
Scientific Research Applications
Mycophenolic acid acyl-β-D-glucuronide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of mycophenolic acid acyl-β-D-glucuronide involves its conversion back to mycophenolic acid, which inhibits inosine monophosphate dehydrogenase (IMPDH). This inhibition leads to a decrease in guanosine nucleotide synthesis, ultimately suppressing the proliferation of T and B lymphocytes . The compound’s molecular targets include IMPDH and other enzymes involved in purine biosynthesis .
Comparison with Similar Compounds
Mycophenolic acid 7-O-glucuronide: Another metabolite of mycophenolic acid, primarily inactive.
Mycophenolic acid: The parent compound, active as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, used to improve bioavailability.
Uniqueness: Mycophenolic acid acyl-β-D-glucuronide is unique due to its pharmacologically active nature compared to the inactive 7-O-glucuronide. Its ability to revert to mycophenolic acid and exert immunosuppressive effects distinguishes it from other metabolites .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
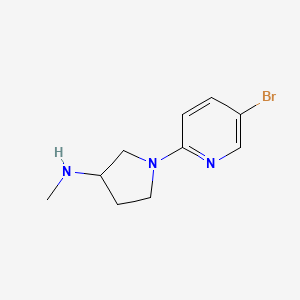
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)
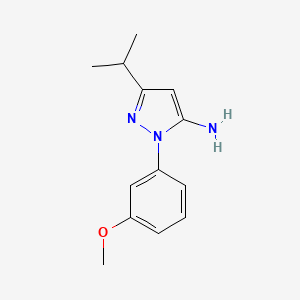

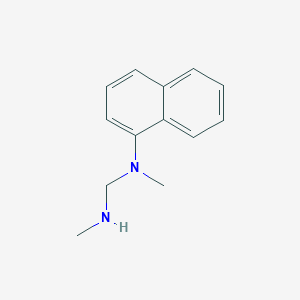

![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)
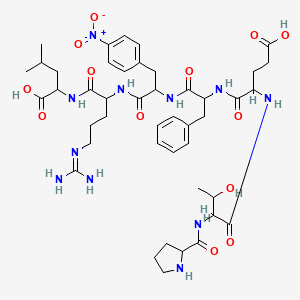
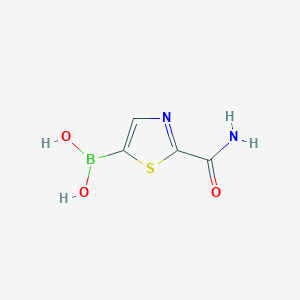
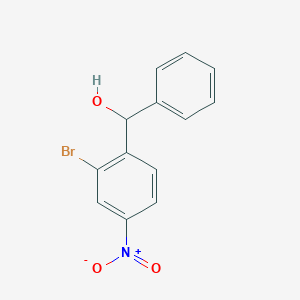
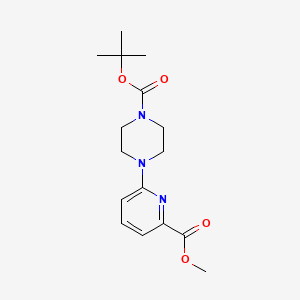
![tert-butyl N-[2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate](/img/structure/B13893567.png)
